2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one
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Overview
Description
2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one is a complex organic compound that features a benzothiazole moiety linked to a naphthalenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one typically involves the condensation of 2-hydrazinyl-1,3-benzothiazole with 4-[(propan-2-yl)oxy]naphthalen-1(2H)-one under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole and naphthalenone moieties.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzothiazole and naphthalenone compounds.
Scientific Research Applications
2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial properties.
2-Benzothiazoleacetonitrile: Used in the synthesis of various organic compounds.
Uniqueness
2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of benzothiazole and naphthalenone moieties allows for versatile applications in different scientific fields.
Properties
CAS No. |
143605-14-5 |
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Molecular Formula |
C20H17N3O2S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yldiazenyl)-4-propan-2-yloxynaphthalen-1-ol |
InChI |
InChI=1S/C20H17N3O2S/c1-12(2)25-17-11-16(19(24)14-8-4-3-7-13(14)17)22-23-20-21-15-9-5-6-10-18(15)26-20/h3-12,24H,1-2H3 |
InChI Key |
CRXDCZSHONOTMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C2=CC=CC=C21)O)N=NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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